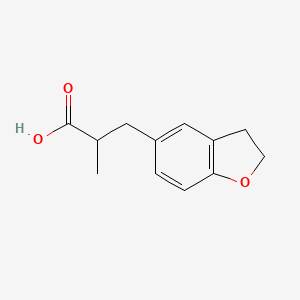
3-(2,3-二氢-1-苯并呋喃-5-基)-2-甲基丙酸
描述
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, also known as 5-methoxy-2-methylbenzofuran-3-carboxylic acid (MMBFCA), is a naturally occurring compound found in a variety of plants and animals. MMBFCA is a member of the benzofuran family, which is a group of compounds that have a variety of biological activities. MMBFCA has been studied extensively and has shown promise in various areas of scientific research.
科学研究应用
天然来源和生物活性
苯并呋喃类化合物,包括衍生物如3-(2,3-二氢-1-苯并呋喃-5-基)-2-甲基丙酸,广泛存在于自然界,并展现出多种生物活性。由于其抗肿瘤、抗菌、抗氧化和抗病毒活性,这些化合物已被认可为在各种药理应用中具有潜力。它们的天然存在和强大的生物活性引起了化学和制药研究界的重视,突显了苯并呋喃衍生物作为天然药物前体化合物的潜力。最近的发现包括具有抗丙型肝炎病毒活性的新型大环苯并呋喃化合物和用作抗癌剂的化合物。构建苯并呋喃环的独特方法,如自由基环化级联和质子量子隧道,提供了合成具有潜在治疗益处的复杂苯并呋喃衍生物的创新方法(Miao et al., 2019)。
抗微生物潜力
苯并呋喃衍生物以其显著的抗微生物潜力而闻名。这些化合物已被广泛研究,用于对抗各种细菌(革兰氏阳性和阴性)和真菌微生物的活性。苯并呋喃的结构特征,如-OH、-OMe、磺胺基或卤素基团的存在,被发现对其治疗活性有很大贡献,通常超过参考药物的疗效。这种抗微生物潜力将苯并呋喃骨架定位为开发新型抗微生物剂的有前途的候选药物,以解决在抗生素耐药性不断增加的情况下对新型治疗药物的迫切需求。最近的研究集中在探索天然和合成的基于苯并呋喃的分子在其抗微生物活性方面的成功,鼓励在这一有前途的领域进一步探索,以推动人类健康的进步(Abbas & Dawood, 2022)。
属性
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHBVNMXJYDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
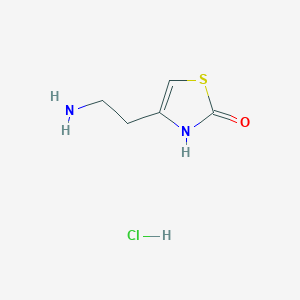
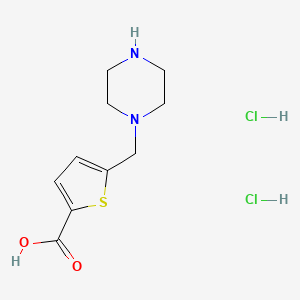
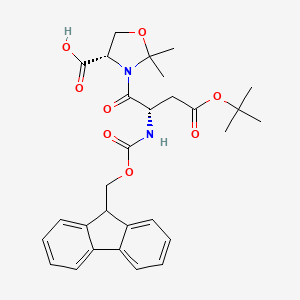
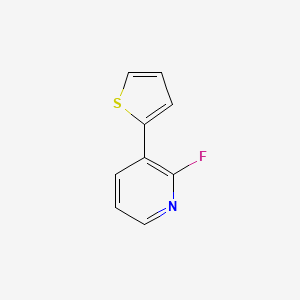
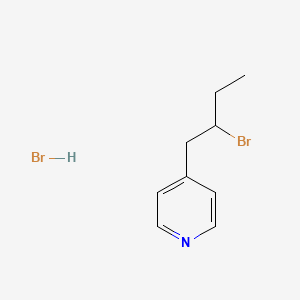
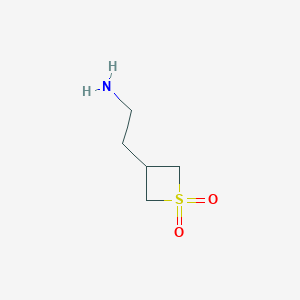
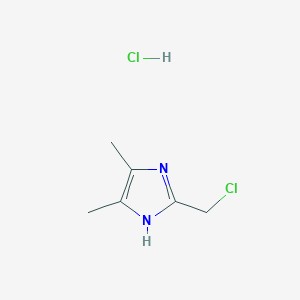
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
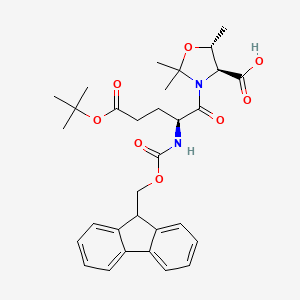
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
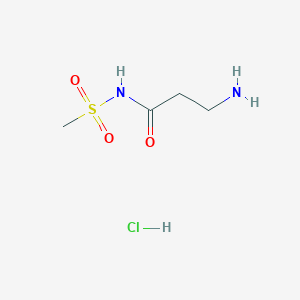
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)